glycoprotein B, human herpesvirus-6
Description
Overview of Human Herpesvirus 6 Species (HHV-6A and HHV-6B) and Genomic Distinctions
Initially considered variants of the same virus, HHV-6A and HHV-6B were officially classified as distinct species by the International Committee on Taxonomy of Viruses (ICTV) in 2012. wikipedia.orgnih.gov This decision was based on accumulating evidence of significant differences in their genetic makeup, biological properties, and epidemiological characteristics. nih.gov
HHV-6B is the primary cause of roseola infantum, a common childhood illness, and is detected in the vast majority of primary infections in the US, UK, and Japan. nih.govnih.gov In contrast, HHV-6A is more frequently associated with neuroinflammatory diseases in adults and is considered more neurovirulent. wikipedia.orgbohrium.com The two species also show different patterns of distribution in human tissues. nih.govbohrium.com
| Feature | HHV-6A | HHV-6B |
| Primary Infection | Acquired later in life. bohrium.com | Common in early childhood (6-12 months). nih.gov |
| Associated Diseases | More frequently associated with neuroinflammatory diseases like multiple sclerosis. wikipedia.org | Primary cause of exanthema subitum (roseola infantum). wikipedia.orgnih.gov |
| Cell Tropism | Differences in cell targets compared to HHV-6B, partly due to variations in glycoproteins. frontiersin.org | Infects T cells, neurons, and salivary gland cells. plos.org |
| Genomic Identity | ~90% overall identity with HHV-6B. nih.gov | ~90% overall identity with HHV-6A. nih.gov |
| Receptor Usage | Binds to CD46. nih.gov | Binds to human CD134 (OX40) on activated T cells. nih.gov |
Fundamental Significance of Glycoprotein (B1211001) B Across Herpesviridae Envelope Proteins
Glycoprotein B (gB) is one of the most conserved glycoproteins across the Herpesviridae family and is essential for viral infectivity. wikipedia.org It is a type-I transmembrane protein that exists as a trimer on the viral envelope. wikipedia.org The primary and indispensable role of gB is to act as a fusion protein, mediating the merger of the viral envelope with the host cell membrane, a critical step for the virus to deliver its DNA genome into the cell. plos.orgwikipedia.orgmdpi.com
The fusion process is complex and requires the coordinated action of gB with other viral glycoproteins, typically the gH/gL complex. wikipedia.orgasm.org While the precise mechanics are still under investigation, it is understood that after initial attachment to the host cell, a signal from other glycoproteins, often triggered by receptor binding, induces a conformational change in gB from a prefusion to a postfusion state. plos.org This structural rearrangement is what drives the fusion of the two membranes. plos.org
The crystal structure of gB reveals five distinct domains, with Domain I containing two internal fusion loops that are thought to insert into the host cell membrane during the fusion event. wikipedia.org The essential nature of gB is highlighted by the fact that all herpesviruses possess the gB, gH, and gL glycoproteins, which together form the core fusion machinery. wikipedia.orgasm.org
Properties
CAS No. |
148770-71-2 |
|---|---|
Molecular Formula |
C217H360N68O60S10 |
Synonyms |
glycoprotein B, human herpesvirus-6 |
Origin of Product |
United States |
Molecular Architecture and Gene Expression of Human Herpesvirus 6 Glycoprotein B
Genomic Locus and Transcriptional Regulation of the HHV-6 Glycoprotein (B1211001) B Gene (U39)
The gene encoding glycoprotein B in Human Herpesvirus 6 is designated as U39. nih.govuniprot.org It is one of the conserved glycoprotein genes found across all herpesviruses, alongside genes for glycoproteins H (gH), L (gL), and M (gM). nih.gov The U39 gene is considered an alpha (α) or immediate-early gene, meaning its transcription occurs early after the virus infects a host cell, even in the presence of protein synthesis inhibitors. nih.gov This early expression is crucial for the subsequent stages of the viral replication cycle.
Genetic Diversity and Polymorphism of HHV-6 Glycoprotein B Sequences
The genetic landscape of HHV-6, including the glycoprotein B gene, is characterized by both intra-species variability and inter-species divergence. These genetic differences have significant implications for the virus's biology, including its evolution and interaction with the host immune system.
Analysis of Intravariant Variability within HHV-6B Glycoprotein B
Within the HHV-6B species, analysis of genetic sequences has revealed a degree of variability. Studies comparing different HHV-6B strains have identified polymorphisms within the U39 gene. researchgate.net This intravariant diversity can contribute to differences in protein structure and function, potentially affecting aspects such as antigenicity and receptor interaction.
| Feature | HHV-6A | HHV-6B |
| Overall Genome Identity | ~90% shared with HHV-6B nih.gov | ~90% shared with HHV-6A nih.gov |
| Glycoprotein B (gB) Identity | >90% identity with HHV-6B gB plos.org | >90% identity with HHV-6A gB plos.org |
| Most Divergent Regions | Immediate-early (IE) region, U86-U100 ORFs nih.govnih.gov | Immediate-early (IE) region, U86-U100 ORFs nih.govnih.gov |
Recombinatorial Events Affecting HHV-6 Glycoprotein B Gene Evolution
Recombination, the process of exchanging genetic material, plays a role in the evolution of HHV-6. Intraspecies recombination has been documented for both HHV-6A and HHV-6B. nih.gov While interspecies recombination between HHV-6A and HHV-6B appears to be rare, at least one such recombinant strain has been identified. nih.gov Such events can lead to the emergence of new viral variants with altered characteristics. The level of linkage disequilibrium, a measure of the non-random association of alleles at different loci, is relatively low in both HHV-6A and HHV-6B, which is consistent with the occurrence of recombination. nih.gov
Post-Translational Modification and Intracellular Trafficking of HHV-6 Glycoprotein B
Following its synthesis, the HHV-6 gB protein undergoes several modifications and is transported to its final destination within the infected cell. These processes are critical for its proper function in viral entry.
Proteolytic Processing and Subunit Assembly of HHV-6 Glycoprotein B
The HHV-6 gB protein is synthesized as a precursor polypeptide that is subsequently cleaved by a cellular protease. nih.gov This proteolytic processing is a common feature of gB homologs in many herpesviruses. nih.gov Evidence suggests that the enzyme responsible for this cleavage is a furin-like protease. plos.orgnih.gov The cleavage of the gB precursor results in the formation of two subunits that remain associated. nih.gov
The mature gB protein assembles into a trimer, forming a rod-like structure on the viral envelope. plos.orgnih.gov This trimeric complex is composed of five distinct structural domains. plos.orgnih.gov The proper folding and assembly of gB are essential for its function in mediating the fusion of the viral envelope with the host cell membrane during infection. nih.gov The intracellular trafficking of gB likely involves movement through the endoplasmic reticulum and the Golgi apparatus before it is incorporated into the viral envelope at the cell surface. uniprot.org
Intracellular Transport Pathways and Subcellular Localization of HHV-6 Glycoprotein B
The intracellular trafficking and ultimate subcellular placement of Human Herpesvirus 6 (HHV-6) glycoprotein B (gB) are critical aspects of the viral life cycle, influencing virion assembly and egress. Unlike many other herpesviruses, a distinguishing feature of HHV-6 is the general absence of its viral glycoproteins on the plasma membrane of infected cells. nih.govnih.govnih.gov This suggests a unique intracellular transport mechanism for its virions and glycoproteins. nih.gov
Research indicates that HHV-6 gB follows the classical secretory pathway, at least in its initial stages. The process begins with the synthesis of the glycoprotein in the endoplasmic reticulum (ER) and subsequent transport to the Golgi apparatus. nih.gov Within the Golgi complex, the glycoproteins undergo further modifications and are sorted for their final destinations. nih.govnih.gov For HHV-6, the final envelopment of the nucleocapsid, where it acquires its glycoprotein-studded membrane, occurs at the trans-Golgi network (TGN). researchgate.netosti.govmdpi.com
Studies have shown that after synthesis, cytoplasmic nucleocapsids acquire a thick tegument and their secondary envelope, which contains the viral glycoproteins, at the level of newly formed annulate lamellae or at the cis-side of the Golgi complex. nih.gov The virions then transit through the Golgi area for sequential glycosylation before their release. nih.gov
A crucial element for the proper trafficking of HHV-6 gB is its cytoplasmic tail domain (CTD). researchgate.netosti.gov Studies using a gB mutant with a deleted CTD demonstrated that this domain is essential for the intracellular transport of the gB protein to the TGN. researchgate.netosti.gov This impairment in transport underscores the importance of the CTD in guiding the glycoprotein through the secretory pathway to the site of viral envelopment. researchgate.net
The primary subcellular localization for functional HHV-6 gB appears to be the TGN, where it is incorporated into maturing virions. researchgate.netosti.gov However, immunogold labeling studies have also revealed that viral glycoproteins not incorporated into budding virions are transported to and accumulate in the endosomal/lysosomal compartment. nih.gov Pulse-chase analyses have confirmed the degradation of gp116 (the precursor to gB), which is consistent with its localization to endosomes and its absence from the cell surface. nih.gov This pathway to the lysosome for degradation may represent a mechanism for the virus to control the presentation of viral antigens on the cell surface, potentially aiding in immune evasion.
Table 1: Research Findings on Subcellular Localization of HHV-6 Glycoprotein B
| Subcellular Compartment | Observation | Experimental Context | Reference |
| Trans-Golgi Network (TGN) | Primary site of localization and accumulation for gB. | Transfection of cells with HHV-6A gB. | researchgate.net |
| Transport to the TGN is impaired upon deletion of the gB cytoplasmic tail domain. | Use of a gB CTD deletion mutant. | researchgate.netosti.gov | |
| Site of secondary envelopment where virions acquire glycoproteins. | Electron microscopy of HHV-6 infected HSB-2 cells. | mdpi.com | |
| Endosomal/Lysosomal Compartment | Accumulation of viral glycoproteins not involved in the budding process. | Immunogold labeling in HHV-6 infected HSB-2 cells. | nih.gov |
| Degradation of gp116 (gB precursor) is consistent with endosomal localization. | Pulse-chase analysis. | nih.gov | |
| Plasma Membrane | Viral glycoproteins are generally undetectable. | Characteristic of HHV-6 infected cells. | nih.govnih.gov |
| Nuclear Membranes | Viral glycoproteins are undetectable. | Immunolabeling with anti-gp116 monoclonal antibodies. | nih.gov |
Structural Biology of Human Herpesvirus 6 Glycoprotein B
Conserved Domains and Distinctive Features of HHV-6 Glycoprotein (B1211001) B Protein Structure
The structural architecture of HHV-6 glycoprotein B (gB) shares a conserved framework with other herpesvirus gB proteins, while also possessing unique characteristics. The recently determined high-resolution cryo-electron microscopy (cryo-EM) structure of the HHV-6B gB ectodomain reveals a homo-trimeric complex in its postfusion conformation, resembling a long, rod-like structure with a height of 162 Å. plos.org Each protomer within this trimer is composed of five distinct domains (Domains I-V). plos.orgplos.orgnih.gov
A significant finding in the structural analysis of HHV-6B gB is the resolution of the furin cleavage site, a feature conserved across multiple herpesviruses but visualized for the first time in HHV-6B gB. plos.orgplos.orgnih.gov The structure also unveils unique features in the N-terminal region, starting from residue D25, which is a distinction from other herpesvirus gB structures that are typically resolved further from the N-terminus. plos.org However, certain regions of the HHV-6B gB protein, specifically residues 20–24, 384–390, and 632–680, were not resolved in the structure, suggesting they are likely flexible or disordered segments. plos.orgnih.gov
The cytoplasmic tail domain (CTD) of HHV-6 gB is another critical structural and functional component. Studies have shown that the CTD is essential for the propagation of the virus. researchgate.net Deletion of this domain has been found to impair the intracellular transport of the gB protein to the trans-Golgi network, highlighting its vital role in the proper trafficking and function of the glycoprotein. researchgate.net
| Cytoplasmic Tail | Essential for viral propagation and intracellular transport. | researchgate.net |
Comparative Structural Analysis of HHV-6 Glycoprotein B with Homologs from Other Herpesviruses
Domain-specific comparisons also highlight variations. Domain II of HHV-6B gB shows a high degree of structural similarity to that of HCMV and EBV, with root-mean-square deviation (RMSD) values of 0.753 Å and 0.693 Å, respectively. plos.orgnih.gov However, differences in the amino acids at the binding sites for certain neutralizing antibodies, such as SM5-1, may explain the lack of cross-reactivity. nih.gov Domain V, which generally has a loose, extended structure with two α-helices, exhibits variations in the length and angle of these helices among different herpesviruses. nih.gov
While the genomes of HHV-6A and HHV-6B share approximately 90% identity, the divergence in certain regions can lead to functional differences in their respective gB proteins. hhv-6foundation.orgnih.gov These variations, along with those observed when comparing with other herpesviruses, contribute to the distinct biological properties and host cell tropism of each virus. frontiersin.orgnih.gov
Table 2: Comparative Features of Herpesvirus Glycoprotein B
| Feature | HHV-6B | HCMV | EBV | HSV-1 | VZV | Reference |
|---|---|---|---|---|---|---|
| N-terminal segment length | Shortest | Longer | Longer | Longest | Longest | plos.org |
| Domain II RMSD to HHV-6B | N/A | 0.753 Å | 0.693 Å | - | - | plos.orgnih.gov |
| Domain V α-helices | Specific length and angle | Varied | Varied | Varied | Varied | nih.gov |
Approaches to High-Resolution Structural Determination of HHV-6 Glycoprotein B
The high-resolution structure of the HHV-6B glycoprotein B ectodomain was primarily determined using cryo-electron microscopy (cryo-EM) coupled with single-particle analysis . plos.orgplos.orgnih.gov This powerful technique allowed for the visualization of the protein at a resolution of 2.8 Å. plos.orgplos.orgnih.govnih.gov
The process began with the design of an expression plasmid encoding the ectodomain of HHV-6B gB (residues 1–680) from the Z29 strain. plos.org The protein was then expressed and purified to obtain a homogeneous sample, which is a critical prerequisite for high-resolution structural studies. plos.orgnih.gov The purified protein was subsequently subjected to cryo-EM, where thousands of images of individual protein particles were captured. plos.org These images were then computationally processed and averaged to reconstruct a three-dimensional density map of the protein, from which an atomic model was built. plos.orgnih.gov
Mechanistic Roles of Human Herpesvirus 6 Glycoprotein B in Viral Entry and Cell to Cell Transmission
Direct Involvement of HHV-6 Glycoprotein (B1211001) B in Virion Attachment to Host Cell Surfaces
The initial interaction between a virus and its host cell is a pivotal step in infection. For many herpesviruses, this involves an initial, low-affinity attachment to heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface. While the role of HHV-6 gB in this process is not as definitively characterized as for other herpesviruses like Herpes Simplex Virus (HSV), evidence suggests a similar function.
By analogy with other herpesviruses, it is likely that HHV-6 gB facilitates the initial binding of the virus to cells. nih.gov For instance, in HSV-1, both glycoprotein B (gB) and glycoprotein C (gC) mediate the binding to cell surface heparan sulfate. nih.govappartement-christel.de The absence of both gB and gC in HSV-1 virtually eliminates its binding capability. nih.gov Similarly, studies on the closely related human herpesvirus 7 (HHV-7) have shown that its gB can bind to heparin and heparan sulfate, suggesting a role in viral attachment. nih.gov
However, the interaction of HHV-6 with heparan sulfate appears to be more complex. Some studies have shown that heparin and heparan sulfate only partially inhibit HHV-6 binding to T cells, and only at high concentrations. nih.gov This suggests that while gB may contribute to the initial attachment, other viral or cellular factors are also significantly involved. It is hypothesized that HHV-6 gB may interact with yet-unidentified cellular receptors during viral entry and cell-to-cell fusion, in addition to the primary receptor interactions mediated by the gH/gL/gQ1/gQ2 complex. nih.govasm.org
HHV-6 Glycoprotein B-Mediated Membrane Fusion Events
Following attachment, the viral envelope must fuse with a host cell membrane to release the viral capsid into the cytoplasm. HHV-6 gB is the primary mediator of this crucial step, acting as the viral fusogen. This function is conserved among all herpesviruses, with gB undergoing significant conformational changes to drive the merger of the two lipid bilayers. nih.govnih.gov
Synergistic Action of HHV-6 Glycoprotein B with gH/gL/gQ Complexes in Membrane Fusion
The fusion activity of HHV-6 gB is not autonomous but requires the coordinated action of other viral glycoproteins, specifically the gH/gL/gQ1/gQ2 complex. nih.gov This complex functions as the receptor-binding component, initiating the fusion cascade. For HHV-6B, the gH/gL/gQ1/gQ2 tetramer binds to its cellular receptor, CD134. nih.govnih.gov This binding event is believed to trigger a conformational change in the gH/gL complex, which in turn activates gB to execute the fusion process. nih.gov
Studies using virus-free cell-to-cell fusion assays have demonstrated that the co-expression of gB, gH, gL, gQ1, and gQ2 is the minimum requirement for membrane fusion. nih.govasm.orgasm.org The absence of any of these components abrogates fusion activity. asm.org This indicates a tightly regulated, multi-protein system where the gH/gL/gQ complex acts as the trigger and gB as the executor of membrane fusion. The requirement for all these glycoproteins to be expressed on the same cell (in cis) for fusion to occur further highlights their synergistic and direct interaction. nih.gov
Independent Functional Contributions of HHV-6 Glycoprotein B to Viral-Host Membrane Fusion
While gB requires activation by the gH/gL/gQ complex, it is the molecule that performs the essential work of membrane fusion. As a class III fusion protein, HHV-6 gB is thought to transition from a prefusion to a postfusion conformation, a structural rearrangement that provides the energy to overcome the repulsive forces between the viral and host membranes. nih.gov
The importance of gB as the core fusogen is underscored by the fact that antibodies targeting gB can block HHV-6 infection and virus-induced cell fusion. asm.orgnih.gov Recent structural studies of the HHV-6B gB ectodomain in its postfusion state have provided insights into its fusion mechanism and identified it as a key target for the development of neutralizing antibodies and vaccines. nih.govplos.orgplos.org
Interactions of HHV-6 Glycoprotein B with Host Cell Entry Receptors and Co-factors
The entry of HHV-6 into a host cell is a multi-step process involving interactions with specific cellular receptors. While the gH/gL/gQ1/gQ2 complex is responsible for binding the primary receptor on T-cells, gB itself can interact with alternative receptors on other cell types, expanding the virus's tropism.
Interplay with CD134 (OX40) in HHV-6B Entry
The primary receptor for HHV-6B entry into its main target, activated T-cells, is human CD134 (also known as OX40). nih.govnih.govumn.edu However, the direct interaction with CD134 is mediated not by gB, but by the gH/gL/gQ1/gQ2 tetrameric complex. nih.govnih.gov Further research has shown that the gQ1 and gQ2 subunits alone are sufficient for CD134 binding. nih.gov
Therefore, the role of gB in CD134-mediated entry is indirect but essential. The binding of the gH/gL/gQ1/gQ2 complex to CD134 initiates a signaling cascade that activates gB's fusogenic machinery. nih.gov This interplay ensures that membrane fusion occurs at the appropriate time and place, following successful receptor engagement.
Modulatory Roles of Host Chaperone Proteins (e.g., GP96) in HHV-6 Glycoprotein B-Dependent Entry
The entry of Human Herpesvirus 6 (HHV-6) into host cells is a complex process that can be modulated by various host factors, including chaperone proteins. Among these, the endoplasmic reticulum (ER) chaperone GP96 (also known as HSP90B1) has been identified as a significant modulator of HHV-6 entry. plos.orgnih.govnih.gov
Research indicates that GP96 is exported to the cell surface upon HHV-6 infection, where it facilitates viral attachment. plos.orgnih.gov Studies using co-immunoprecipitation have suggested a crucial role for GP96 during the binding and/or entry stages of the HHV-6 life cycle. plos.orgnih.gov The significance of GP96 in this process is underscored by findings that suppression of its expression leads to a decrease in initial viral binding. plos.orgnih.gov Conversely, transient expression of human GP96 in Chinese Hamster Ovary (CHO-K1) cells, which are normally non-permissive, can enable HHV-6 entry even in the absence of the primary receptor, CD46. plos.orgnih.gov This suggests that GP96 may function as an alternative receptor or a critical entry cofactor. plos.orgnih.gov
Further investigations have shown that the C-terminus of GP96 directly interacts with HHV-6 and is necessary for viral entry. plos.org The use of a monoclonal antibody targeting the C-terminus of GP96 was able to reduce viral entry by up to 50%, whereas an antibody against the N-terminus had no such effect. plos.org While initial studies suggested GP96 interacts with HHV-6A virions, subsequent research has identified that GP96 is critical for the entry of both HHV-6A and HHV-6B by interacting with the viral glycoprotein gQ1. nih.govplos.orgplos.org Although GP96 facilitates viral entry, some evidence also suggests it may play a dual role by subsequently directing the virus for cellular degradation, thereby influencing the permissiveness of a cell to productive infection. plos.org
Table 1: Research Findings on the Role of GP96 in HHV-6 Entry
| Finding | Implication for Viral Entry | Supporting Evidence |
|---|---|---|
| GP96 is exported to the cell surface upon HHV-6 infection. | Provides a binding site for the virus on the host cell. | Confocal laser microscopy and co-immunoprecipitation. plos.orgnih.gov |
| Suppression of GP96 expression decreases viral binding. | GP96 is a key factor for initial viral attachment. | shRNA-mediated knockdown experiments. plos.orgnih.gov |
| Antibodies against the C-terminus of GP96 block viral entry. | The C-terminal domain of GP96 is directly involved in the interaction with the virus. | Neutralization assays with monoclonal antibodies. plos.org |
| GP96 expression allows HHV-6 entry into CD46-negative cells. | GP96 can act as an independent receptor or critical cofactor for entry. | Transient expression of GP96 in CHO-K1 cells. plos.orgnih.gov |
| GP96 interacts with viral glycoprotein gQ1. | Identifies a specific viral component that mediates the interaction with the host chaperone. | Co-immunoprecipitation studies. nih.gov |
HHV-6A Glycoprotein B and CD46 Receptor Association (indirectly via gH/gL/gQ complex)
The fusion of the HHV-6 envelope with the host cell membrane is a critical step for viral entry, orchestrated by a set of conserved herpesvirus glycoproteins. While glycoprotein B (gB) is the primary fusogen, its activity is triggered and regulated by other viral proteins that first engage with cellular receptors. plos.orgplos.org In the case of HHV-6A, the cellular receptor is the ubiquitously expressed human CD46. nih.govmedscape.comnih.gov
The association between the virus and CD46 is not mediated directly by gB. Instead, a heterotetrameric complex composed of glycoproteins H (gH), L (gL), Q1 (gQ1), and Q2 (gQ2) serves as the viral ligand that binds to CD46. plos.orgnih.govnih.gov Cell-to-cell fusion assays have demonstrated that the co-expression of gB and the gH/gL/gQ1/gQ2 complex are the minimal requirements to induce membrane fusion. nih.gov The gH/gL/gQ complex is essential for the proper folding and transport of the individual glycoproteins to the cell surface where receptor binding occurs. nih.gov
The interaction model posits that the gH/gL/gQ1/gQ2 complex on the virion envelope first binds to CD46 on the target cell. nih.govnih.gov This binding event is thought to induce a conformational change in the gH/gL complex, which in turn activates gB. plos.org The activated gB then undergoes its own conformational change, transitioning from a pre-fusion to a post-fusion state, which drives the merging of the viral and cellular membranes. plos.orgplos.org Therefore, the association of gB with the CD46 receptor is indirect, occurring as a downstream consequence of the primary binding event mediated by the gH/gL/gQ complex. nih.govresearchgate.net It is noteworthy that HHV-6 possesses a second tripartite complex, gH/gL/gO, which does not bind to CD46 and may play a different role in viral infection. nih.govnih.gov
Table 2: Components of the HHV-6A Fusion Machinery
| Glycoprotein Complex | Component Proteins | Function in Viral Entry |
|---|---|---|
| Fusion Executor | Glycoprotein B (gB) | The core fusogen; mediates the merger of viral and host cell membranes following activation. plos.orgnih.gov |
| Receptor-Binding Complex | Glycoprotein H (gH), Glycoprotein L (gL), Glycoprotein Q1 (gQ1), Glycoprotein Q2 (gQ2) | Forms a heterotetramer that binds directly to the host cell receptor CD46, triggering the fusion process. plos.orgnih.govnih.gov |
| Cellular Receptor | CD46 | Host cell surface protein recognized by the HHV-6A gH/gL/gQ1/gQ2 complex. medscape.comnih.gov |
Cellular Pathways and Subcellular Dynamics during HHV-6 Glycoprotein B-Driven Entry
The entry of HHV-6 into susceptible T-lymphoid cells is not accomplished by direct fusion at the plasma membrane. nih.gov Instead, the virus utilizes an endocytic pathway. medscape.comnih.govnih.gov Following the initial attachment to the cell surface, which involves the interaction between the viral glycoprotein complexes and cellular receptors like CD46, the virions are internalized. nih.govnih.gov
Immunoelectron microscopy studies have shown that HHV-6 virions bind to the plasma membrane and are subsequently engulfed into smooth-surfaced pits and vesicles. nih.gov This process leads to the transport of the intact, enveloped virions into the cytoplasm within these endocytic vesicles. medscape.comnih.gov The critical fusion event, driven by gB, occurs between the viral envelope and the endosomal membrane. nih.govnih.gov The acidic environment of the endosome is thought to be a potential trigger for the conformational changes in the glycoproteins that lead to membrane fusion, although this is not definitively established for all herpesviruses. nih.gov The requirement for an endocytic pathway is supported by experiments showing that treatment of cells with chloroquine, a drug that inhibits endosomal acidification and trafficking, results in a near-complete block of viral infectivity. nih.gov
Once fusion occurs, the viral nucleocapsid and tegument proteins are released from the endosome into the cytoplasm. nih.gov The nucleocapsid is then transported towards the nucleus, a process believed to utilize the host cell's microtubule network. nih.gov Upon reaching the nucleus, the viral DNA is released into the nucleoplasm, where the replication cycle begins with the expression of immediate-early genes. nih.gov The recruitment of CD46 to lipid rafts on the cell surface appears to be an important aspect of the entry process, suggesting these membrane microdomains serve as platforms for viral entry. medscape.com
Table 3: Subcellular Events During HHV-6 Entry
| Step | Location | Key Molecular Players | Mechanism |
|---|---|---|---|
| 1. Attachment | Cell Surface | gH/gL/gQ1/gQ2, CD46, GP96 | Binding of viral glycoproteins to host cell receptors. nih.govnih.gov |
| 2. Internalization | Plasma Membrane / Cytoplasm | Clathrin-independent machinery | Engulfment of the virion into endocytic vesicles (endosomes). medscape.comnih.gov |
| 3. Fusion | Endosome | Glycoprotein B (gB) | gB-mediated fusion of the viral envelope with the endosomal membrane, releasing the capsid. plos.orgnih.govnih.gov |
| 4. Trafficking | Cytoplasm | Microtubule network | Transport of the nucleocapsid from the endosome to the nuclear pore. nih.gov |
| 5. Genome Release | Nucleus | Nucleocapsid, Nuclear Pore Complex | Docking at the nuclear pore and injection of viral DNA into the nucleoplasm. nih.gov |
Immunological Responses and Viral Immune Modulation Pertaining to Human Herpesvirus 6 Glycoprotein B
Humoral Immune Responses Against HHV-6 Glycoprotein (B1211001) B
The humoral immune response, mediated by antibodies, plays a role in controlling HHV-6 infection. While antibodies are generated against various viral proteins, those targeting envelope glycoproteins are of particular interest due to their potential to neutralize the virus and prevent entry into host cells.
Production and Characterization of Neutralizing Antibodies Targeting HHV-6 Glycoprotein B
The generation of neutralizing antibodies is a crucial aspect of the host's defense against viral infections. In the context of HHV-6, research has focused on identifying viral glycoproteins that elicit such antibodies. While glycoprotein B is a known target of the antibody response, the primary focus of neutralizing antibody research for HHV-6B has shifted towards other components of the glycoprotein complex. nih.govhhv-6foundation.orgasm.org
Initial studies identified monoclonal antibodies (MAbs) against HHV-6 glycoproteins, including gB. nih.gov For instance, the anti-gB monoclonal antibody OHV-1 recognizes both HHV-6A and HHV-6B. nih.gov However, more recent efforts to generate and characterize neutralizing antibodies against HHV-6B have predominantly identified the glycoprotein complex gH/gL/gQ1/gQ2 as the principal target. nih.govasm.org Specifically, monoclonal antibodies against gQ1 (e.g., KH-1) and gH (e.g., OHV-3) have demonstrated potent neutralizing activity by inhibiting receptor binding and blocking viral entry. hhv-6foundation.orgasm.org
Interestingly, a recent study that determined the high-resolution cryo-electron microscopy structure of the HHV-6B gB ectodomain noted that currently, no HHV-6B gB-specific neutralizing antibodies have been reported. plos.org This suggests that while gB is antigenic, the most potent neutralizing antibody responses may be directed against other viral glycoproteins. This finding is significant for vaccine development, as it highlights the importance of including other glycoproteins, in addition to gB, to elicit a robust neutralizing antibody response.
Epitope Mapping of Neutralizing Antibodies on HHV-6 Glycoprotein B
Identifying the specific regions, or epitopes, on a viral protein that are recognized by neutralizing antibodies is critical for designing effective vaccines. For HHV-6 glycoprotein B, epitope mapping studies have revealed important insights, particularly for the HHV-6A variant.
A key study successfully mapped a variant A-specific neutralizing epitope on gB recognized by the monoclonal antibody 87-y-13. nih.gov Through the use of chimeric gB sequences and point mutations, the researchers identified the amino acid asparagine at residue 347 (Asn347) of the U1102 gB protein (HHV-6A) as the critical residue for antibody recognition and neutralizing activity. nih.gov However, a subsequent study investigating the functional significance of this epitope found that substituting this asparagine residue did not impair the infectivity of HHV-6A, suggesting that this specific linear epitope is not essential for the virus's growth. asm.org
For HHV-6B, the neutralizing epitopes on glycoprotein B remain largely uncharacterized. plos.orgplos.org A recent structural analysis of HHV-6B gB compared its structure to that of other herpesviruses where neutralizing epitopes have been identified. plos.org This comparative approach allowed for the identification of several potential vulnerable sites on the HHV-6B gB protein that could serve as targets for neutralizing antibodies. plos.org However, experimental confirmation of these potential epitopes is still required. The lack of defined neutralizing epitopes on HHV-6B gB represents a significant knowledge gap in the field. plos.org
Table 1: Mapped Neutralizing Epitope on HHV-6A Glycoprotein B
| Virus Variant | Monoclonal Antibody | Protein | Epitope Location (Amino Acid Residue) | Reference |
| HHV-6A | 87-y-13 | Glycoprotein B (gB) | Asn347 | nih.gov |
Cellular Immune Responses Directed at HHV-6 Glycoprotein B
Cell-mediated immunity, involving T lymphocytes, is essential for controlling persistent viral infections like HHV-6. Both CD4+ (helper) and CD8+ (cytotoxic) T cells recognize viral antigens presented on the surface of infected cells and contribute to viral clearance.
Identification and Characterization of CD4+ T-cell Epitopes within HHV-6 Glycoprotein B
CD4+ T cells play a central role in orchestrating the adaptive immune response. Studies have shown that healthy individuals possess CD4+ T cells that respond to HHV-6 antigens, although at low frequencies in the peripheral blood. nih.gov Genome-wide screening approaches have been employed to identify the full breadth of HHV-6B proteins targeted by CD4+ T cells. asm.org These studies have significantly expanded the known repertoire of HHV-6B CD4+ T-cell antigens from 11 to 60 proteins. asm.orghhv-6foundation.org
Identification and Characterization of CD8+ T-cell Epitopes within HHV-6 Glycoprotein B
CD8+ cytotoxic T lymphocytes (CTLs) are critical for recognizing and eliminating virus-infected cells. Knowledge of the specific epitopes recognized by CTLs is crucial for developing immunotherapies and vaccines designed to enhance cellular immunity. Research into the CD8+ T-cell response to HHV-6B has identified epitopes in several viral proteins. nih.gov
However, similar to the CD4+ T-cell response, glycoprotein B (U39) does not appear to be a major target for CD8+ T cells. In a study that screened for T-cell responses against four HHV-6B antigens, responses to U39 were minimal. nih.gov The study successfully identified novel putative CD8+ T-cell epitopes in the U90 and U11 proteins but not in glycoprotein B. nih.gov This finding indicates that other viral proteins, such as the immediate-early antigen U90 and the tegument protein U11, may be more immunodominant for the CD8+ T-cell response. As with CD4+ T cells, specific CD8+ T-cell epitopes within the HHV-6B glycoprotein B sequence have yet to be reported.
Glycoprotein B as an Immunodominant Antigen in HHV-6 Infection
An immunodominant antigen is a molecule that elicits a strong immune response in a majority of infected individuals. While glycoprotein B is a major structural component of the virion and is recognized by antibodies in the sera of infected individuals, its role as an immunodominant antigen in HHV-6 infection is nuanced. nih.gov
For the humoral immune response, gB is clearly antigenic, as evidenced by the presence of anti-gB antibodies in seropositive individuals. nih.gov However, the most potent neutralizing antibodies appear to target other glycoproteins, namely the gH/gL/gQ1/gQ2 complex. nih.govasm.org This suggests that while gB is recognized by the immune system, it may not be the primary target for the most functionally important antibody response in terms of viral neutralization.
In the context of cellular immunity, the evidence for gB as an immunodominant antigen is weaker. Studies on T-cell responses have consistently shown that other HHV-6B proteins, such as the immediate-early protein U90 and the tegument proteins U54 and U11, elicit more frequent and robust T-cell responses in healthy donors. nih.gov The finding that glycoprotein B (U39) was the least immunogenic among the tested antigens in one study further challenges its status as an immunodominant T-cell antigen. nih.gov Despite this, the conserved nature of gB across herpesviruses and its essential role in viral entry make it an attractive, albeit potentially subdominant, target for therapeutic and prophylactic strategies. plos.orgnih.gov
Pre Clinical Investigations of Human Herpesvirus 6 Glycoprotein B As a Therapeutic and Prophylactic Target
Development of Anti-HHV-6 Glycoprotein (B1211001) B Monoclonal Antibodies for Passive Immunotherapy (Pre-clinical)
Passive immunotherapy using monoclonal antibodies (mAbs) offers a promising therapeutic strategy for individuals with active HHV-6B infections, particularly for those who are immunocompromised and cannot mount an effective immune response. Research has focused on developing neutralizing antibodies that target the essential viral entry machinery.
Scientists have successfully generated and humanized neutralizing mAbs against the HHV-6B gH/gL/gQ1/gQ2 glycoprotein complex. rsu.lvnih.govnih.gov The process of humanization involves replacing murine (mouse) antibody components with human ones to reduce the risk of an immune response in patients. rsu.lv
Two notable examples of such antibodies are chimeric versions of the murine mAbs KH-1 and OHV-3. hhv-6foundation.orgrsu.lv The KH-1 mAb targets the gQ1 subunit of the tetrameric complex and is thought to inhibit receptor binding. The OHV-3 mAb is directed against the gH subunit and likely works through a different mechanism to neutralize the virus. rsu.lv In pre-clinical studies, these humanized chimeric antibodies demonstrated neutralizing activities equivalent to their original murine forms, confirming their potential as antiviral agents against HHV-6B. nih.gov
Table 2: Pre-clinical Anti-HHV-6B Monoclonal Antibodies
| Monoclonal Antibody | Target Glycoprotein | Animal Model of Origin | Key Pre-clinical Findings | Reference |
| KH-1 (chimeric) | gQ1 of the gH/gL/gQ1/gQ2 complex | Mouse/Human | Neutralizes HHV-6B infection, likely by inhibiting receptor binding. Equivalent neutralizing activity to the original mouse mAb. | hhv-6foundation.orgrsu.lvnih.gov |
| OHV-3 (chimeric) | gH of the gH/gL/gQ1/gQ2 complex | Mouse/Human | Neutralizes HHV-6B infection through a mechanism distinct from KH-1. Equivalent neutralizing activity to the original mouse mAb. | hhv-6foundation.orgrsu.lvnih.gov |
Glycoprotein B as a Molecular Target for Novel Antiviral Compounds (Non-clinical)
Glycoprotein B (gB) is a highly conserved protein among herpesviruses and plays a crucial role in the fusion of the viral envelope with the host cell membrane, a critical step in viral entry. This essential function makes gB an attractive molecular target for the development of novel antiviral compounds. While several antiviral drugs are used off-label for severe HHV-6 infections, they primarily target the viral DNA polymerase and are associated with toxicity and the potential for drug resistance. hhv-6foundation.orgnih.gov Therefore, there is a clear need for new therapies with different mechanisms of action.
The recent determination of the high-resolution cryo-electron microscopy (cryo-EM) structure of the HHV-6B gB ectodomain in its postfusion conformation represents a significant advancement in the field. This structural information reveals unique features of HHV-6B gB and provides a detailed map of its domains, which can be exploited for the rational design of small molecules that inhibit its function. By understanding the precise architecture of gB, researchers can now computationally screen for and design compounds that bind to critical regions of the protein, thereby preventing the conformational changes necessary for membrane fusion.
Although specific small molecule inhibitors of HHV-6B gB are still in the early stages of discovery and have not been extensively reported in non-clinical studies, the structural data lays the groundwork for such developments. The identification of conserved and unique regions in HHV-6B gB compared to other herpesviruses also opens up possibilities for developing broad-spectrum anti-herpesvirus drugs or highly specific HHV-6B inhibitors. The pursuit of gB-targeted antivirals represents a promising frontier in the development of new treatments for diseases caused by HHV-6B.
Q & A
Q. How do antigenic variations in HHV-6 glycoprotein B (gB) between variants A and B impact experimental design for strain differentiation?
Answer: Antigenic differences in gB between HHV-6A and HHV-6B can be exploited using monoclonal antibodies (MAbs) targeting variant-specific epitopes. For example, MAb 2D9 reacts exclusively with HHV-6A (e.g., U1102 and GS strains) due to a higher molecular weight (~112 kDa) and distinct epitopes absent in HHV-6B (e.g., Z29, Hashimoto) . Experimental workflows include:
- Immunofluorescence/Immunoprecipitation : To confirm strain-specific gB expression in infected lymphocytes.
- Western Blotting : To detect molecular weight differences (e.g., HHV-6A gB migrates slower than HHV-6B gB).
- Neutralization Assays : To validate functional epitopes (e.g., Takeda et al. identified a variant A-specific neutralizing epitope on gB) .
Q. What methodologies are used to analyze the proteolytic processing of HHV-6 gB during viral maturation?
Answer: HHV-6 gB undergoes proteolytic cleavage similar to HCMV gp58/116, producing fragments of ~64 kDa and ~58 kDa. Key approaches include:
- Transient Expression Systems : Co-expressing gB with proteases (e.g., furin) in mammalian cells to track cleavage kinetics .
- Pulse-Chase Experiments : Radiolabeling gB to monitor maturation over time under reducing/non-reducing conditions .
- Mutagenesis : Deleting cleavage sites (e.g., RXXR motifs) to assess impact on infectivity .
Advanced Research Questions
Q. How can structural homology modeling resolve functional domains in HHV-6 gB, and what insights does this provide for fusion mechanisms?
Answer: Homology modeling (e.g., SWISS-MODEL) using HCMV gB (PDB: 5CXF) as a template reveals conserved domains:
- Fusion Loops : Critical for membrane fusion; mutagenesis of hydrophobic residues (e.g., WY, FG) disrupts syncytia formation .
- C-Terminal Domain : Contains a β-turn motif and glycosylation sites essential for conformational epitopes recognized by neutralizing MAbs .
- Integrative Studies : Cryo-EM of gB trimers complexed with gH/gL can clarify cooperative roles in entry .
Q. What strategies address contradictions in gB’s role versus gH/gL in receptor binding and entry?
Answer: While CD46 is a receptor for HHV-6, studies show gH/gL/gQ1/gQ2 binds CD46, not gB . To dissect gB’s role:
- Knockout Mutants : Deleting gB in HHV-6 replicons to assess entry/fusion defects .
- Antibody Blocking : Using anti-gB MAbs (e.g., 2E4) to inhibit post-binding steps (e.g., lipid mixing) .
- Biochemical Reconstitution : Incorporating purified gB into liposomes to test fusogenicity independent of other glycoproteins .
Q. How can epitope mapping of gB inform the development of cross-neutralizing vaccines?
Answer: Epitope mapping via:
- Phage Display Libraries : Identifying linear epitopes (e.g., residues 340-360 in HHV-6A gB) recognized by neutralizing sera .
- Chimeric Viruses : Swapping gB domains between HHV-6A and HHV-6B to test cross-protection in animal models (e.g., marmosets) .
- Structural Vaccinology : Designing immunogens mimicking gB’s prefusion conformation using disulfide-stabilized constructs .
Methodological Challenges
Q. What are the challenges in expressing recombinant HHV-6 gB, and how can they be mitigated?
Answer: Challenges include improper folding, aggregation, and lack of post-translational modifications in prokaryotic systems. Solutions:
- Baculovirus Systems : For glycosylated gB in insect cells, improving antigenicity .
- Truncated Constructs : Expressing soluble ectodomains (e.g., residues 1-700) with fusion tags (e.g., His/SUMO) for purification .
- Chaperone Co-Expression : Co-expressing ER-resident chaperones (e.g., calnexin) in mammalian cells to enhance solubility .
Q. How can researchers validate gB’s interaction with host proteins in HHV-6 pathogenesis?
Answer:
- Co-Immunoprecipitation (Co-IP) : Using anti-gB MAbs to pull down complexes from infected cell lysates .
- Proximity Ligation Assays (PLA) : Visualizing gB’s interaction with host integrins or TLRs in situ .
- CRISPR Screens : Knocking out candidate receptors (e.g., CD134) in target cells to assess entry efficiency .
Data Contradictions and Resolution
Q. Why do some studies report gB as a neutralizing target while others emphasize gH/gL?
Answer:
- Functional Redundancy : gB may drive fusion post-receptor binding (mediated by gH/gL), explaining why anti-gB MAbs neutralize post-attachment steps .
- Strain-Specific Effects : HHV-6A gB has more conserved epitopes than HHV-6B, influencing antibody efficacy .
- Assay Variability : Neutralization in fibroblasts (gB-dependent) vs. lymphocytes (gH/gL-dependent) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
